molecular formula C12H11NO4 B2862244 1-Ethoxy-4-nitronaphthalen-2-ol CAS No. 2445786-12-7

1-Ethoxy-4-nitronaphthalen-2-ol

Cat. No.: B2862244
CAS No.: 2445786-12-7
M. Wt: 233.223
InChI Key: WRZBGARXRXIACX-UHFFFAOYSA-N
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Description

1-Ethoxy-4-nitronaphthalen-2-ol is an organic compound with the molecular formula C12H11NO4 It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the first position, a nitro group at the fourth position, and a hydroxyl group at the second position on the naphthalene ring

Preparation Methods

The synthesis of 1-Ethoxy-4-nitronaphthalen-2-ol typically involves the nitration of 1-ethoxy-2-naphthol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the fourth position of the naphthalene ring.

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Ethoxy-4-nitronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-4-nitronaphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-nitronaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl and ethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Ethoxy-4-nitronaphthalen-2-ol can be compared with other nitro-naphthol derivatives, such as:

    1-Methoxy-4-nitronaphthalen-2-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-2-nitronaphthalen-4-ol: The positions of the nitro and hydroxyl groups are reversed.

    1-Ethoxy-4-nitronaphthalen-3-ol: The hydroxyl group is at the third position instead of the second.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional group positions.

Properties

IUPAC Name

1-ethoxy-4-nitronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14/h3-7,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZBGARXRXIACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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